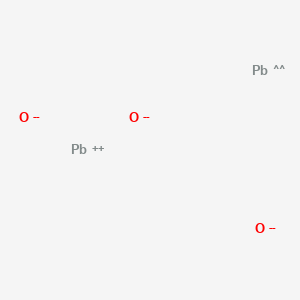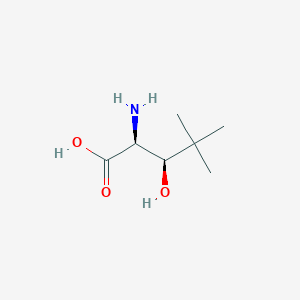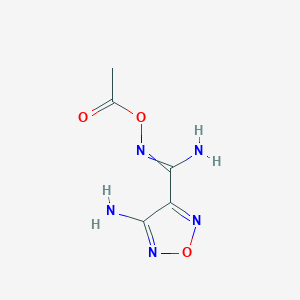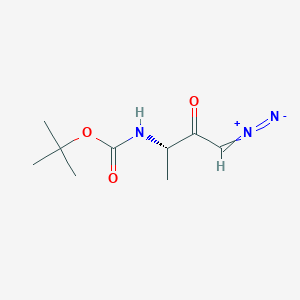
Lead sesquioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead sesquioxide, also known as lead(III) oxide, is a chemical compound with the molecular formula ( \text{Pb}_2\text{O}_3 ). It is an inorganic compound that appears as a reddish-yellow amorphous powder or black monoclinic crystals. This compound is one of the several oxides of lead and is known for its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Lead sesquioxide can be synthesized through several methods:
Hydrothermal Reaction: this compound can be obtained from lead dioxide by hydrothermal reaction. This involves reacting lead dioxide with water under high temperature and pressure conditions.
Chemical Precipitation: Another method involves adding sodium hypochlorite or bromine to an aqueous solution of sodium plumbite. This reaction precipitates this compound as a product.
Industrial Production Methods: In industrial settings, this compound is produced by controlled oxidation of lead monoxide (PbO) in the presence of oxygen at elevated temperatures. The process involves maintaining specific temperature and pressure conditions to ensure the formation of this compound without further oxidation to lead dioxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form lead dioxide (( \text{PbO}_2 )).
Reduction: It can be reduced to lead monoxide (( \text{PbO} )) or elemental lead (( \text{Pb} )) under specific conditions.
Substitution: this compound can participate in substitution reactions with various reagents to form different lead compounds.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound to lead dioxide.
Reducing Agents: Reducing agents like hydrogen gas or carbon monoxide can reduce this compound to lead monoxide or elemental lead.
Acids and Bases: this compound reacts with strong acids like hydrochloric acid to form lead chloride and with strong bases to form lead plumbite.
Major Products Formed:
- Lead Dioxide (( \text{PbO}_2 ))
- Lead Monoxide (( \text{PbO} ))
- Lead Chloride (( \text{PbCl}_2 ))
科学的研究の応用
Lead sesquioxide has several applications in scientific research and industry:
- Catalysis: It is used as a catalyst in the oxidation of carbon monoxide in exhaust gases.
- Ceramics and Metallurgy: this compound is used in the production of ceramics, ceramic cements, and in metallurgical processes.
- Radiation Detection: It is employed in the detection of radiation due to its unique properties.
- Vulcanization of Rubber: this compound is used in the vulcanization of neoprene rubber, enhancing its properties.
作用機序
Lead sesquioxide can be compared with other lead oxides such as:
- Lead Monoxide (( \text{PbO} )): Lead monoxide exists in two forms, litharge (red) and massicot (yellow), and is used in the production of lead glass and ceramics.
- Lead Dioxide (( \text{PbO}_2 )): Lead dioxide is a strong oxidizing agent used in lead-acid batteries and as a precursor for other lead compounds.
- Lead Tetroxide (( \text{Pb}_3\text{O}_4 )): Also known as red lead, it is used in rust-proof paints and as a pigment.
Uniqueness of this compound: this compound is unique due to its intermediate oxidation state and its ability to act as both an oxidizing and reducing agent. This dual functionality makes it valuable in various chemical processes and industrial applications.
類似化合物との比較
- Lead Monoxide (( \text{PbO} ))
- Lead Dioxide (( \text{PbO}_2 ))
- Lead Tetroxide (( \text{Pb}_3\text{O}_4 ))
Lead sesquioxide’s versatility and unique properties make it an important compound in both scientific research and industrial applications. Its ability to undergo various chemical reactions and its applications in catalysis, ceramics, and radiation detection highlight its significance in the field of chemistry.
特性
InChI |
InChI=1S/3O.2Pb/q3*-2;;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOXNAJGUDLNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Pb].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Pb2-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4.6e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow solid, insoluble in water; [Merck Index] |
Source


|
| Record name | Lead(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1314-27-8 |
Source


|
| Record name | Lead sesquioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead oxide (Pb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | LEAD SESQUIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/589RZ5CVRF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-2-methylpropyl]-L-leucyl]-, methyl ester,](/img/new.no-structure.jpg)






![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

